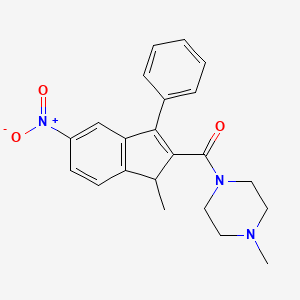
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
KML110は、その独特の化学構造と生物活性で知られる合成有機化合物です。リガンドに分類され、さまざまな生物学的標的との相互作用について研究されています。 化合物の分子式はC22H23N3O3で、分子量は377.17です .
2. 製法
KML110の合成には、コア構造の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に以下のステップが含まれます。
コア構造の形成: コア構造は、芳香族化合物と窒素含有試薬を含む一連の反応によって合成されます。
官能基の修飾: コア構造は、ニトロ基やカルボニル基などの特定の官能基を導入するために修飾されます。
最終的な組み立て: 最終的な化合物は、修飾されたコア構造と他の化学物質を制御された反応条件下で組み合わせることで組み立てられます.
KML110の工業的生産方法には、収率と純度を高くするために最適化された反応条件を用いた大規模合成が含まれる場合があります。 精製には、分取液体クロマトグラフィーなどの技術が用いられる場合があります .
3. 化学反応の分析
KML110は、次のようなさまざまな化学反応を起こします。
酸化: 化合物は一般的な酸化剤を使用して酸化することができ、酸化された誘導体の形成につながります。
還元: 還元反応は、還元剤を使用してニトロ基をアミノ基に変換するために実行できます。
これらの反応で使用される一般的な試薬と条件には、次のようなものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核試薬.
これらの反応から生成される主な生成物には、官能基が修飾されたKML110のさまざまな誘導体があり、その生物活性をさらに研究することができます。
4. 科学研究への応用
KML110は、さまざまな分野での応用について広く研究されています。
化学: 化学反応におけるリガンドとして使用され、その結合特性と反応性を研究しています。
生物学: タンパク質や酵素、特に細胞プロセスに役割を果たすヌクレオビンディング-1との相互作用について調査されています.
医学: 代謝経路やシグナル伝達メカニズムの調節など、潜在的な治療効果について研究されています。
準備方法
The synthesis of KML110 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds and nitrogen-containing reagents.
Functional Group Modifications: The core structure undergoes modifications to introduce specific functional groups, such as nitro groups and carbonyl groups.
Final Assembly: The final compound is assembled by combining the modified core structure with other chemical entities under controlled reaction conditions.
Industrial production methods for KML110 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography may be employed for purification .
化学反応の分析
KML110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to convert nitro groups to amino groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major products formed from these reactions include various derivatives of KML110 with modified functional groups, which can be further studied for their biological activity.
科学的研究の応用
KML110 has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in chemical reactions to study its binding properties and reactivity.
Medicine: Explored for its potential therapeutic effects, including modulation of metabolic pathways and signaling mechanisms.
作用機序
KML110の作用機序には、ヌクレオビンディング-1などの特定の分子標的との相互作用が含まれます。化合物はこれらの標的の活性を調節し、細胞プロセスに変化をもたらします。 関与する経路には、さまざまな生理機能に不可欠なエンドカンナビノイドの加水分解代謝と酸化代謝が含まれます .
6. 類似の化合物との比較
KML110は、次のような他の類似の化合物と比較することができます。
KML181: ヌクレオビンディング-1に対する効力が低下した構造的に関連する化合物。
MJN228: ヌクレオビンディング-1に対する別のリガンドで、化学的性質が異なります.
KML110の独自性は、その特異的な結合親和性とヌクレオビンディング-1の調節にあり、これにより他の類似の化合物と区別されます。 このユニークな相互作用プロファイルにより、KML110は脂質結合タンパク質とその細胞プロセスにおける役割を研究するための貴重なツールとなっています .
類似化合物との比較
KML110 can be compared with other similar compounds, such as:
KML181: A structurally related compound with reduced potency for nucleobindin-1.
MJN228: Another ligand for nucleobindin-1 with distinct chemical properties.
The uniqueness of KML110 lies in its specific binding affinity and modulation of nucleobindin-1, which distinguishes it from other similar compounds. This unique interaction profile makes KML110 a valuable tool for studying lipid-binding proteins and their roles in cellular processes .
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-15-18-9-8-17(25(27)28)14-19(18)21(16-6-4-3-5-7-16)20(15)22(26)24-12-10-23(2)11-13-24/h3-9,14-15H,10-13H2,1-2H3 |
InChIキー |
BBPOBHFPZPRPGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C1=C(c2ccccc2)c2c(C1C)ccc(c2)[N+](=O)[O-] |
正規SMILES |
CC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1C(=O)N3CCN(CC3)C)C4=CC=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KML110; KML 110; KML-110. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















